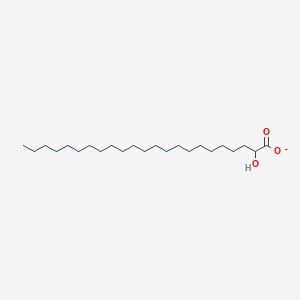
2-Hydroxytricosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxytricosanoate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxytricosanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a 2-hydroxy fatty acid anion and a very long-chain fatty acid anion. It derives from a tricosanoate. It is a conjugate base of a 2-hydroxytricosanoic acid.
Applications De Recherche Scientifique
Nutritional Applications
2-Hydroxytricosanoate has been studied for its role in nutrition, particularly in the context of functional foods and dietary supplements.
Case Study: Edible Mushrooms
A study on wild edible mushrooms, including Lactarius drassinus and Lactarius controversus, highlighted the presence of various fatty acids, including hydroxy fatty acids like this compound. These compounds were linked to enhanced nutritional profiles, suggesting their potential as food supplements that could improve health outcomes through antioxidant properties and metabolic regulation .
Pharmacological Applications
This compound exhibits significant biological activities that make it a candidate for pharmaceutical applications.
Inhibition of Enzymes
Research indicates that this compound inhibits protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are important targets in diabetes management. The compound demonstrated an IC50 value of 36.39 μM for PTP1B and 112.8 μM for α-glucosidase, highlighting its potential as a therapeutic agent for controlling blood sugar levels .
Material Science Applications
The versatility of this compound extends to material science, particularly in the development of biodegradable polymers.
Polymer Compositions
Recent innovations have explored the incorporation of this compound into polyhydroxyalkanoates (PHAs), which are biodegradable plastics derived from renewable resources. These composites have shown improved mechanical properties and thermal stability, making them suitable for various applications in packaging and biomedical fields .
Comparative Data Table
| Application Area | Compound | Key Findings |
|---|---|---|
| Nutritional Science | This compound | Enhances nutritional value in edible mushrooms |
| Pharmacology | Inhibits PTP1B & α-glucosidase | Potential therapeutic for diabetes management |
| Material Science | Biodegradable polymers | Improved mechanical properties in PHAs |
Analyse Des Réactions Chimiques
Methylation and Silylation Reactions
2-Hydroxytricosanoate undergoes methanolysis in acidic conditions to form methyl this compound, a critical step in gas chromatography-mass spectrometry (GC-MS) analysis. This reaction facilitates volatility and detection:
-
Reagents : Methanolic HCl (5% w/w)
-
Conditions : 80°C for 20 h, followed by neutralization and extraction .
Further derivatization with trimethylsilyl (TMS) reagents enhances chromatographic resolution:
-
TMS Ether Formation : Treatment with 1-(trimethylsilyl)imidazole–pyridine yields the TMS derivative of methyl this compound .
-
GC-MS Data :
Derivative Retention Time (min) Key Mass Fragments (m/z) Methyl this compound 29.9 384 (M⁺), 325 (M⁺–59) TMS derivative 16.9 456 (M⁺), 378, 348
Incorporation into Sphingolipids
This compound is a component of ceramide moieties in gangliosides, linked via amide bonds to sphingosine bases. Key steps include:
-
Biosynthesis : Enzymatic coupling with sphinganine derivatives (e.g., 2-amino-1,3,4-trihydroxyheptadecane) in lipid bilayers .
-
Isolation : Acidic methanolysis of gangliosides releases this compound as part of fatty acid methyl esters (FAMEs) .
Role in Lipidomics and Biomarker Research
This compound’s distribution in biological systems provides insights into metabolic disorders:
-
Tissue-Specific Presence : Dominates ceramide profiles in starfish (Protoreaster nodosus) pyloric caeca, constituting ~24% of total hydroxy fatty acids .
-
Quantitative Analysis :
Stability and Reactivity Considerations
Propriétés
Formule moléculaire |
C23H45O3- |
|---|---|
Poids moléculaire |
369.6 g/mol |
Nom IUPAC |
2-hydroxytricosanoate |
InChI |
InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26)/p-1 |
Clé InChI |
JZWLIRVAYJRWLN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















